molecular formula C16H12N2O3 B2397586 4-hydroxy-N-(3-hydroxyphenyl)quinoline-3-carboxamide CAS No. 946339-93-1

4-hydroxy-N-(3-hydroxyphenyl)quinoline-3-carboxamide

Cat. No.: B2397586
CAS No.: 946339-93-1
M. Wt: 280.283
InChI Key: MVTVSMXSXCRHRV-UHFFFAOYSA-N
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Description

4-hydroxy-N-(3-hydroxyphenyl)quinoline-3-carboxamide is a synthetic small molecule based on the privileged 4-hydroxy-2-quinolinone scaffold, a structure recognized for its diverse biological activities and significant potential in pharmaceutical research . Quinolinone-3-carboxamide derivatives are investigated as multi-target agents in medicinal chemistry, with studies showing related analogues exhibit potent anti-inflammatory activity through lipoxygenase (LOX) inhibition and demonstrate significant antioxidant properties by scavenging free radicals and inhibiting lipid peroxidation . The 4-hydroxy-2-quinolinone core is a key structural feature in several bioactive molecules, such as the anti-tumor agent Tasquinimod, highlighting the therapeutic relevance of this chemical class . Recent research into structurally similar nitrated N-substituted-4-hydroxy-2-quinolone-3-carboxamides has also revealed a promising anticancer profile, with specific analogues exhibiting distinctive cytotoxicity against human cancer cell lines, including HCT-116 (colon cancer) and PC-3 (prostate cancer) . Computational studies suggest that these compounds may exert their anticancer effects by targeting key signaling pathways, such as through binding to the phosphatidylinositol 3-kinase (PI3Kα) protein . The presence of the 3-hydroxyphenyl substituent in this particular carboxamide may further influence its solubility, binding affinity, and overall pharmacological profile, making it a compound of high interest for hit-to-lead optimization and structure-activity relationship (SAR) studies. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-(3-hydroxyphenyl)-4-oxo-1H-quinoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O3/c19-11-5-3-4-10(8-11)18-16(21)13-9-17-14-7-2-1-6-12(14)15(13)20/h1-9,19H,(H,17,20)(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVTVSMXSXCRHRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CN2)C(=O)NC3=CC(=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-N-(3-hydroxyphenyl)quinoline-3-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxyquinoline and 3-hydroxyaniline.

    Condensation Reaction: The 4-hydroxyquinoline is reacted with 3-hydroxyaniline in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine. This reaction forms the amide bond, resulting in the formation of 4-hydroxy-N-(3-hydroxyphenyl)quinoline-3-carboxamide.

    Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-N-(3-hydroxyphenyl)quinoline-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can undergo reduction reactions to form reduced derivatives.

    Substitution: The hydroxyl and amide groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various alkylated or acylated derivatives.

Scientific Research Applications

Antioxidant Properties

Recent studies have highlighted the antioxidant capabilities of derivatives related to 4-hydroxy-N-(3-hydroxyphenyl)quinoline-3-carboxamide. For instance, compounds synthesized from the quinolinone scaffold exhibited significant inhibition of lipid peroxidation and free radical scavenging activities. In vitro assays demonstrated that certain derivatives achieved up to 100% inhibition of lipid peroxidation, indicating their potential as antioxidant agents .

Antimicrobial Activity

The compound's derivatives have shown promising antimicrobial properties against various pathogenic strains. A study reported that some synthesized derivatives exhibited minimal inhibitory concentrations (MICs) lower than standard antibiotics against Gram-positive and Gram-negative bacteria, suggesting their potential use as antibacterial agents .

Anticancer Activity

4-Hydroxy-N-(3-hydroxyphenyl)quinoline-3-carboxamide and its derivatives have been evaluated for anticancer activity against multiple human cancer cell lines. For example, one derivative demonstrated an IC50 value of 5.6 mM against lung carcinoma cells, outperforming the reference drug doxorubicin . This indicates a significant potential for development into anticancer therapeutics.

Anti-inflammatory Effects

Research indicates that certain derivatives exhibit anti-inflammatory properties by inhibiting lipoxygenase (LOX) activity, which is crucial in inflammatory processes. One derivative showed an IC50 value of 27.5 μM for LOX inhibition, highlighting its potential as an anti-inflammatory agent .

Neuroprotective Effects

The compound has also been studied for its neuroprotective capabilities, particularly in the context of neurodegenerative diseases. Its derivatives may serve as iron chelators, which are beneficial in preventing oxidative stress-related neuronal damage .

Antiviral Activity

Recent investigations into the antiviral properties of quinoline derivatives have shown that they can inhibit viral replication effectively. For instance, specific derivatives were noted for their ability to inhibit H5N1 virus growth with minimal cytotoxicity, suggesting their potential application in antiviral drug development .

Organic Light-Emitting Diodes (OLEDs)

The unique electronic properties of quinoline derivatives make them suitable candidates for use in organic light-emitting diodes (OLEDs). Their ability to act as electron carriers can enhance the efficiency of OLED devices, making them valuable in the field of materials science and electronics .

Fluorescent Chemosensors

Due to their fluorescent properties, compounds related to 4-hydroxy-N-(3-hydroxyphenyl)quinoline-3-carboxamide are being explored as chemosensors for detecting metal ions in various environments. Their sensitivity and specificity can be harnessed for environmental monitoring and safety applications .

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Antioxidant Activity Achieved 100% inhibition of lipid peroxidation; significant scavenging activity against hydroxyl radicals.
Antimicrobial Activity Exhibited MIC values lower than standard antibiotics against multiple bacterial strains; promising antibacterial agents identified.
Anticancer Activity Derivative with IC50 of 5.6 mM against lung carcinoma cells; superior efficacy compared to doxorubicin.
Anti-inflammatory LOX inhibition with an IC50 value of 27.5 μM; potential for developing anti-inflammatory drugs.
Neuroprotective Effects Potential as iron chelators; beneficial in neurodegenerative disease contexts.
OLED Applications Effective electron carriers; enhancing OLED device efficiency noted in studies.
Fluorescent Chemosensors High sensitivity for metal ion detection; applicable in environmental monitoring.

Mechanism of Action

The mechanism of action of 4-hydroxy-N-(3-hydroxyphenyl)quinoline-3-carboxamide involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, oxidative stress, and cell proliferation. For example, its antioxidant activity can reduce oxidative stress by scavenging free radicals.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The position and nature of substituents on the phenyl ring significantly influence melting points, lipophilicity (logK), and synthetic yields. Key findings from analogs include:

Table 1: Physicochemical Properties of Selected Quinoline-3-Carboxamides
Compound Name (Substituent) Position Yield (%) Melting Point (°C) logK (Lipophilicity) Evidence ID
4-Hydroxy-N-(2-methoxyphenyl)quinoline-3-carboxamide (2a) ortho 46 252–256 Higher lipophilicity (exception)
4-Hydroxy-N-(3-methoxyphenyl)quinoline-3-carboxamide (2b) meta 53 256–259 Moderate
4-Hydroxy-N-(3-nitrophenyl)quinoline-3-carboxamide (8b) meta 49 316–321 Low (logK not specified)
4-Hydroxy-N-[4-(trifluoromethyl)phenyl]quinoline-3-carboxamide (7c) para - - Highest lipophilicity
4-Hydroxy-N-(3-hydroxyphenyl)quinoline-3-carboxamide (target) meta - - Predicted moderate -

Key Observations:

  • Positional Effects : Ortho-substituted methoxy derivatives (e.g., 2a) exhibit higher lipophilicity compared to meta- and para-substituted analogs, likely due to steric hindrance altering molecular packing .
  • Electron-Withdrawing Groups : Nitro (8b) and trifluoromethyl (7c) substituents reduce lipophilicity and increase melting points, reflecting stronger intermolecular interactions (e.g., dipole-dipole forces) .
  • Hydroxyl vs.

Biological Activity

4-Hydroxy-N-(3-hydroxyphenyl)quinoline-3-carboxamide, a derivative of quinoline, has gained attention due to its diverse biological activities, particularly in the fields of oncology and inflammation. This compound belongs to a class of compounds known for their potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this compound, supported by recent research findings and case studies.

The molecular structure of 4-hydroxy-N-(3-hydroxyphenyl)quinoline-3-carboxamide can be summarized as follows:

PropertyValue
Molecular FormulaC15H12N2O3
Molecular Weight272.26 g/mol
IUPAC Name4-hydroxy-N-(3-hydroxyphenyl)quinoline-3-carboxamide
CAS Number946339-93-1

The biological activity of 4-hydroxy-N-(3-hydroxyphenyl)quinoline-3-carboxamide is attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in key biochemical pathways. The compound's structure allows it to modulate inflammatory responses and inhibit tumor growth through several mechanisms:

  • Enzyme Inhibition : The compound has shown potential in inhibiting lipoxygenase (LOX), an enzyme involved in the inflammatory process. In studies, derivatives exhibited IC50 values ranging from 10 μM to 52 μM for LOX inhibition, indicating significant anti-inflammatory properties .
  • Anticancer Activity : Research indicates that quinoline derivatives can induce apoptosis in cancer cells. For example, studies have demonstrated that certain analogues exert cytotoxic effects against colorectal and breast cancer cell lines, suggesting a promising avenue for cancer therapy .

Anticancer Properties

Several studies have highlighted the anticancer potential of 4-hydroxy-N-(3-hydroxyphenyl)quinoline-3-carboxamide. A notable study reported that this compound exhibited significant toxicity against human epithelial colorectal adenocarcinoma (Caco-2) and colon cancer (HCT-116) cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest, which are crucial for inhibiting tumor growth .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been well-documented. Research has shown that it can inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase (COX) at micromolar concentrations. In carrageenan-induced foot edema models, compounds similar to 4-hydroxy-N-(3-hydroxyphenyl)quinoline-3-carboxamide demonstrated significant reductions in inflammation .

Antimicrobial Activity

The antimicrobial properties of quinoline derivatives have also been explored. Compounds with similar structures showed efficacy against various bacterial strains, indicating that 4-hydroxy-N-(3-hydroxyphenyl)quinoline-3-carboxamide may possess potential as an antimicrobial agent .

Case Studies

  • In Vitro Evaluation : A series of analogues derived from quinoline were evaluated for their immunomodulatory effects on spleen lymphocyte proliferation and TNF-alpha production by macrophages. Some compounds demonstrated profiles more potent than established drugs like linomide .
  • Anticancer Studies : A recent study focused on the synthesis and biological evaluation of new N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides found that specific derivatives exhibited significant toxicity against HCT-116 cells, supporting the anticancer potential of quinoline derivatives .

Q & A

Q. What are the recommended synthetic strategies for 4-hydroxy-N-(3-hydroxyphenyl)quinoline-3-carboxamide and structurally related quinoline carboxamides?

Synthesis typically involves multi-step organic reactions. A general approach includes:

  • Step 1 : Preparation of the quinoline core (e.g., 4-hydroxyquinoline derivatives via cyclization or condensation reactions).
  • Step 2 : Functionalization at the 3-position using coupling reagents (e.g., EDCI or DCC) to introduce the carboxamide group.
  • Step 3 : Substitution with the 3-hydroxyphenyl group via nucleophilic acyl substitution or amide bond formation .
    Key starting materials include substituted anilines and quinoline precursors. Reaction optimization (e.g., solvent choice, temperature) is critical for yield and purity .

Q. Which analytical techniques are essential for characterizing this compound and verifying its purity?

Standard methods include:

  • Nuclear Magnetic Resonance (NMR) : For structural elucidation of protons (¹H) and carbons (¹³C) .
  • High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight and fragmentation patterns .
  • Fourier Transform Infrared Spectroscopy (FT-IR) : To identify functional groups (e.g., hydroxyl, amide C=O stretches) .
  • X-ray Diffraction (XRD) : For crystallographic validation of molecular geometry and intermolecular interactions .

Q. What preliminary biological activities are associated with quinoline-3-carboxamide derivatives?

Quinoline carboxamides exhibit diverse pharmacological properties:

  • Antimalarial Activity : Interaction with heme detoxification pathways in Plasmodium species .
  • Antioxidant/Anti-inflammatory Effects : Hydroxyphenyl substituents may scavenge reactive oxygen species or modulate COX-2 .
  • Anticancer Potential : Inhibition of kinases or topoisomerases via π-π stacking and hydrogen bonding .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and scalability for this compound?

Key optimization strategies include:

  • Catalyst Selection : Palladium on carbon (Pd/C) for efficient coupling reactions .
  • Continuous Flow Reactors : Enhance reproducibility and scalability in industrial settings .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve reaction kinetics for amide bond formation .
  • Temperature Control : Lower temperatures (0–5°C) reduce side reactions during sensitive steps .

Q. How should researchers address contradictions in reported biological activities across studies?

Contradictions may arise due to:

  • Structural Variations : Minor substituent changes (e.g., methoxy vs. hydroxyl groups) alter target affinity .
  • Assay Conditions : Differences in cell lines, concentrations, or incubation times.
    Resolution Methods :
    • Comparative Bioassays : Test analogs under standardized conditions .
    • Structural Analysis : Use XRD or molecular docking to correlate substituents with activity .

Q. What computational methods are used to predict the compound’s interaction with biological targets?

  • Molecular Docking : Software like AutoDock Vina models binding affinities to enzymes (e.g., topoisomerases) .
  • Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
  • Molecular Dynamics (MD) : Simulates ligand-receptor stability in physiological conditions .

Q. How do substituents influence the compound’s structure-activity relationship (SAR)?

Substituent Position Biological Impact Reference
3-HydroxyphenylN-attachedEnhances antioxidant activity via H-bonding
Chloro/TrifluoromethylQuinoline C6Increases lipophilicity and membrane permeation
MethoxyPhenyl ringModulates metabolic stability and bioavailability

Methodological Guidance

Q. What experimental controls are critical in bioactivity studies?

  • Positive Controls : Use established inhibitors (e.g., chloroquine for antimalarial assays) .
  • Vehicle Controls : Account for solvent effects (e.g., DMSO toxicity thresholds) .
  • Dose-Response Curves : Establish IC₅₀ values for potency comparisons .

Q. How can researchers validate target engagement in vitro?

  • Surface Plasmon Resonance (SPR) : Quantifies binding kinetics to purified proteins .
  • Fluorescence Quenching : Monitors ligand-induced conformational changes in enzymes .
  • Thermal Shift Assays : Measures protein stability shifts upon ligand binding .

Q. What strategies mitigate solubility issues during in vitro testing?

  • Co-solvents : Use cyclodextrins or PEG-based solutions to enhance aqueous solubility .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) for improved bioavailability .

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